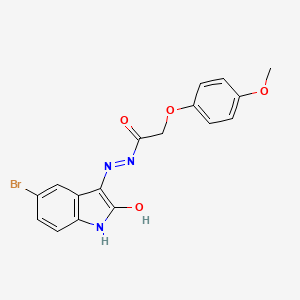![molecular formula C22H25N3O2S B6080662 [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B6080662.png)
[1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the thiophene ring. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
特性
IUPAC Name |
[1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-9-11-28-22(16)21(26)18-6-5-10-24(15-18)13-17-12-23-25(14-17)19-7-3-4-8-20(19)27-2/h3-4,7-9,11-12,14,18H,5-6,10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOGUBYSMYHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CN(N=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6080617.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6080632.png)

![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
